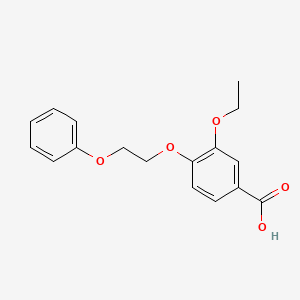
3-乙氧基-4-(2-苯氧基乙氧基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is an organic compound with the molecular formula C17H18O5 and a molecular weight of 302.33 g/mol . This compound is known for its role as a potent inhibitor of protein interactions, binding to the ligand binding site of receptors and blocking the binding of a ligand to its receptor .
科学研究应用
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various chemical reactions.
Biology: Studied for its role in inhibiting protein interactions and its potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary target of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid is protein interactions . It binds to the ligand binding site of receptors, thereby blocking the binding of a ligand to its receptor .
Mode of Action
3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid: acts as a potent inhibitor of protein interactions . It binds to the ligand binding site of receptors, thereby blocking the binding of a ligand to its receptor . This interaction with its targets leads to changes in the cellular processes that these proteins are involved in .
Biochemical Pathways
The exact biochemical pathways affected by 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid Given its role as an inhibitor of protein interactions, it can be inferred that it may affect various pathways where these protein interactions play a crucial role .
Result of Action
The molecular and cellular effects of 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid Given its role as an inhibitor of protein interactions, it can be inferred that it may lead to changes in the cellular processes that these proteins are involved in .
生化分析
Biochemical Properties
3-Ethoxy-4-(2-phenoxyethoxy)benzoic acid interacts with various enzymes, proteins, and other biomolecules. It binds to the ligand binding site of receptors, thereby inhibiting protein interactions . The nature of these interactions is complex and depends on the specific biomolecules involved.
Molecular Mechanism
At the molecular level, 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the ligand binding site of receptors, blocking the binding of a ligand to its receptor
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3-ethoxy-4-(2-phenoxyethoxy)benzoic acid involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
相似化合物的比较
Similar Compounds
- 4-(2-phenoxyethoxy)benzoic acid
- 3-ethoxybenzoic acid
- 2-phenoxyethanol
Uniqueness
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid is unique due to its specific structure, which allows it to effectively inhibit protein interactions by binding to the ligand binding site of receptors. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-20-16-12-13(17(18)19)8-9-15(16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYIEDJGMSCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2596261.png)
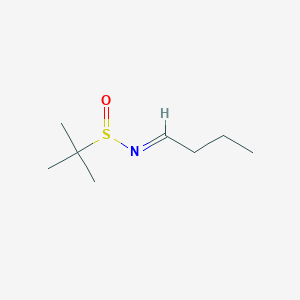
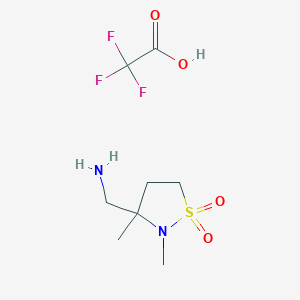
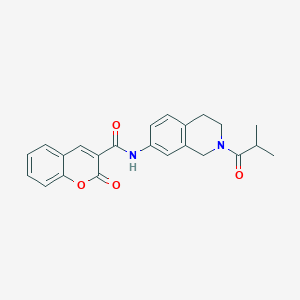
![N1,N1-dimethyl-N4-{4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}benzene-1,4-diamine](/img/structure/B2596268.png)
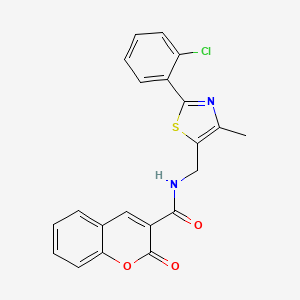
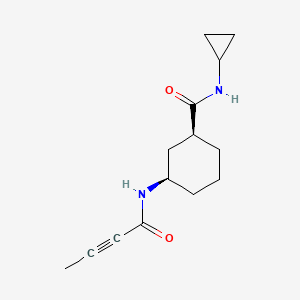
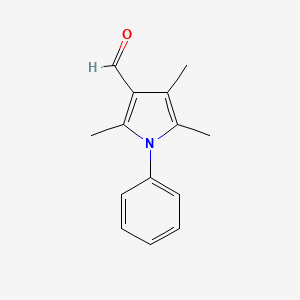
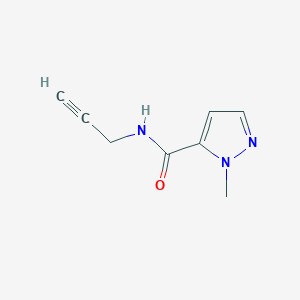
![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
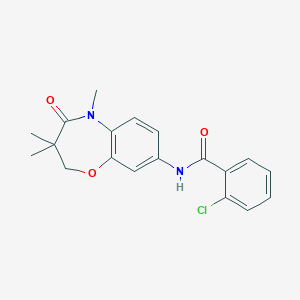
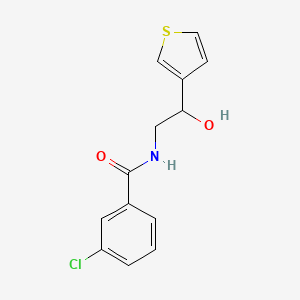

![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
